
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a 3,5-dibromophenyl group attached to the 4-position of the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole typically involves the reaction of 3,5-dibromophenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds at room temperature or slightly elevated temperatures, resulting in the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of this compound in drug discovery and development, particularly for targeting specific biological pathways and enzymes.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
4-(3,5-Dibromophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds also contain the 3,5-dibromophenyl group and have been studied for their anticancer activity.
Tetrabromobisphenol A (TBBPA): This compound is a widely used brominated flame retardant with similar bromine substitution patterns.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other brominated compounds.
属性
分子式 |
C8H5Br2N3 |
|---|---|
分子量 |
302.95 g/mol |
IUPAC 名称 |
4-(3,5-dibromophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5Br2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI 键 |
SUCJXSWVWHDBRM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Br)Br)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


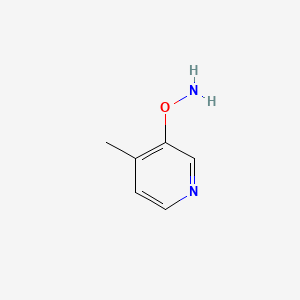
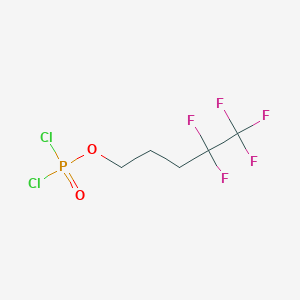
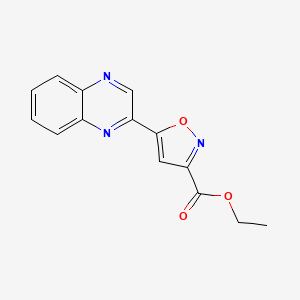
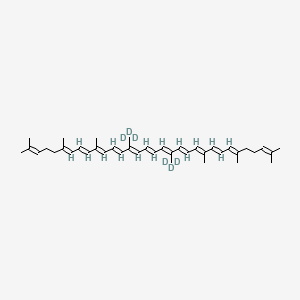
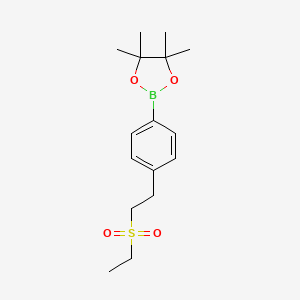
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

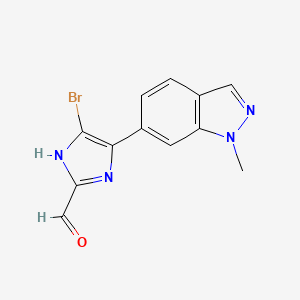
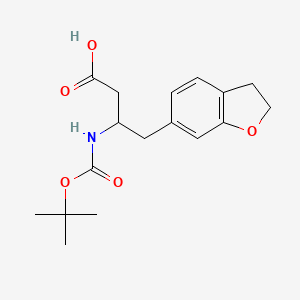
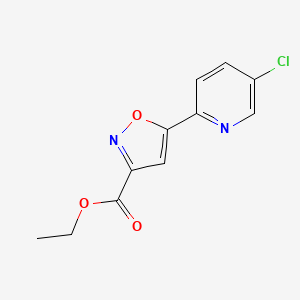
![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
